molecular formula C16H20N2 B1621548 N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline CAS No. 200060-83-9

N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline

Cat. No.: B1621548
CAS No.: 200060-83-9
M. Wt: 240.34 g/mol
InChI Key: CZAXCZZETBKEAP-UHFFFAOYSA-N
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Description

N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is an organic compound that features a pyridine ring and an aniline moiety connected by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 4-isopropylaniline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes[][3].

Mechanism of Action

The mechanism of action of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is unique due to its specific combination of a pyridine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-propan-2-yl-N-(2-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13(2)14-6-8-16(9-7-14)18-12-10-15-5-3-4-11-17-15/h3-9,11,13,18H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAXCZZETBKEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378944
Record name N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200060-83-9
Record name N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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